molecular formula C9H8N6 B12801227 3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole CAS No. 4314-05-0

3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole

Cat. No.: B12801227
CAS No.: 4314-05-0
M. Wt: 200.20 g/mol
InChI Key: YNNQOEDPWKJYME-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole is a heterocyclic compound with the molecular formula C9H8N6. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with hydrazine hydrate in the presence of a suitable catalyst . The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-phenyl-3H-(1,2,4)triazolo(4,3-d)tetraazole is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

4314-05-0

Molecular Formula

C9H8N6

Molecular Weight

200.20 g/mol

IUPAC Name

3-methyl-6-phenyl-[1,2,4]triazolo[3,4-e]tetrazole

InChI

InChI=1S/C9H8N6/c1-14-9-11-10-8(15(9)13-12-14)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

YNNQOEDPWKJYME-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NN=C(N2N=N1)C3=CC=CC=C3

Origin of Product

United States

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